2-(Oxepan-4-yl)propanoic acid
Description
2-(Oxepan-4-yl)propanoic acid is an organic compound characterized by the presence of an oxepane ring attached to a propanoic acid moiety
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(oxepan-4-yl)propanoic acid |
InChI |
InChI=1S/C9H16O3/c1-7(9(10)11)8-3-2-5-12-6-4-8/h7-8H,2-6H2,1H3,(H,10,11) |
InChI Key |
JUWXKCNBPFEMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCOCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxepan-4-yl)propanoic acid typically involves the formation of the oxepane ring followed by the introduction of the propanoic acid group. One common method involves the cyclization of a suitable precursor, such as a hydroxyalkyl derivative, under acidic or basic conditions to form the oxepane ring. Subsequent functionalization with a propanoic acid group can be achieved through various organic reactions, such as esterification or acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced purification techniques to achieve the desired product quality. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(Oxepan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxepane ring to other cyclic structures or open the ring to form linear derivatives.
Substitution: The oxepane ring and propanoic acid moiety can participate in substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and heteropolyoxometalates.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler cyclic or linear structures.
Scientific Research Applications
2-(Oxepan-4-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Oxepan-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Biphenylyl)propanoic acid: A compound with a similar propanoic acid moiety but different aromatic ring structure.
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar propanoic acid group but different overall structure.
Uniqueness
2-(Oxepan-4-yl)propanoic acid is unique due to its oxepane ring, which imparts distinct chemical and physical properties compared to other similar compounds
Biological Activity
2-(Oxepan-4-yl)propanoic acid, a compound with a unique oxepane structure, has garnered attention for its potential biological activities and therapeutic applications. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its oxepane ring, which contributes to its chemical reactivity and biological interactions. The compound's molecular formula is , and it features a carboxylic acid functional group that plays a critical role in its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate signaling pathways involved in inflammation and metabolic processes by binding to specific targets. For example, it has been investigated for its potential to act as an agonist for G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters.
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : A study evaluated the effects of this compound on peripheral blood mononuclear cells (PBMCs). At concentrations up to 100 µg/mL, the compound demonstrated low toxicity while significantly inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in managing chronic inflammatory conditions .
- GPR40 Activation : Research has shown that derivatives of propanoic acid can act as GPR40 agonists, enhancing glucose-dependent insulin secretion in pancreatic beta cells. This mechanism indicates a promising avenue for developing treatments for type II diabetes .
- Enzyme Interaction Studies : Investigations into the compound's interaction with cyclooxygenase enzymes revealed that it may influence prostaglandin synthesis, which is critical in inflammatory responses. The modulation of these pathways could lead to therapeutic applications in pain management and inflammation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Oxepan-4-yl)propanoic acid, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves coupling oxepane derivatives with propanoic acid precursors via esterification or nucleophilic substitution. Key factors include solvent polarity (e.g., THF or DMF for solubility), temperature control (60–80°C to avoid side reactions), and catalyst selection (e.g., H₂SO₄ for acid-catalyzed esterification). Yield optimization may require iterative purification using column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing this compound, and how are purity thresholds validated?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Monitor UV absorption at 210–220 nm for carboxylate detection .
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm oxepane ring integration and propanoic acid backbone.
- Purity Validation : Compare against pharmacopeial reference standards (e.g., EP impurities) and validate via mass balance analysis (≥98% purity for research-grade material) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation exposure .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Emergency Measures : Immediate eye rinsing with saline solution (15 minutes) and skin decontamination using pH-neutral soap .
- Exposure Monitoring : Air sampling via OSHA-compliant methods (e.g., NIOSH 0500 for particulates) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to assess electronic properties (e.g., HOMO-LUMO gaps) influencing acid-base behavior.
- Molecular Docking : Simulate interactions with enzymatic targets (e.g., cyclooxygenase) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, SciFinder) and normalize results using standardized assays (e.g., MTT for cytotoxicity).
- Experimental Replication : Control variables like solvent (DMSO vs. saline) and cell lines (HEK293 vs. HeLa). Statistical tools (e.g., ANOVA) identify outliers .
Q. How are impurities profiled and quantified during the synthesis of this compound?
- Methodological Answer :
- LC-MS : Identify byproducts (e.g., unreacted oxepane intermediates) with a QTOF mass spectrometer in positive ion mode.
- Reference Standards : Cross-reference with EP impurity guidelines (e.g., Imp. K–N in MM0002 series) for structural confirmation .
- Quantification : Use calibration curves with ≤0.1% acceptance thresholds for major impurities .
Q. What role does stereochemistry play in the biological activity of this compound, and how is it controlled during synthesis?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution using lipases.
- Biological Impact : Compare enantiomer activity via receptor-binding assays (e.g., SPR for affinity measurements). R-configuration often shows higher potency in carboxylate-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
